(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
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Overview
Description
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a complex organic compound featuring multiple functional groups, making it an intriguing subject for chemical, biological, and industrial studies.
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, have been studied extensively in medicinal chemistry due to their ability to interact strongly with biological targets .
Mode of Action
Compounds containing a thiadiazole ring, like this one, are known to cross cellular membranes and interact strongly with biological targets, exerting a broad spectrum of biological activities .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, suggesting good bioavailability .
Result of Action
Thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models .
Action Environment
It is known that the biological activities of thiadiazole derivatives can be influenced by the substituent on the compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound often begins with the preparation of individual components, such as the 1,3,4-thiadiazole moiety, the piperidine ring, and the isoxazole framework. These can be synthesized via standard organic reactions involving heterocyclic chemistry, nucleophilic substitution, and cyclization.
The 1,3,4-thiadiazole core can be constructed by the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
The piperidine ring is often synthesized through cyclization reactions, such as the hydrogenation of pyridine derivatives.
The isoxazole unit can be generated via cycloaddition reactions, specifically 1,3-dipolar cycloadditions of nitrile oxides with alkenes.
The final step involves the coupling of these three moieties using reagents like coupling agents or through direct nucleophilic substitutions.
Industrial Production Methods
Industrial-scale production might involve optimizing the synthetic route for yield and cost-effectiveness. Continuous flow chemistry and catalytic processes are often employed to streamline production and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to introduce hydroxyl or carbonyl functionalities.
Reduction: Reduction can be employed to reduce nitro groups if present on the aromatic ring to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles, such as alkoxides or thiolates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substituting Agents: Sodium ethoxide, thiourea.
Major Products
The major products depend on the conditions and reagents used. For example, oxidation of the thiadiazole ring might yield sulfoxides or sulfones, while substitution reactions on the chlorophenyl group can introduce alkyl or aryl groups.
Scientific Research Applications
In Chemistry
The compound serves as a building block for synthesizing more complex molecules, especially in heterocyclic chemistry.
In Biology and Medicine
Research often explores its potential as a pharmaceutical agent due to the bioactivity associated with thiadiazole and isoxazole derivatives, which are known for their antibacterial, antifungal, and anti-inflammatory properties.
In Industry
The compound might be used in the synthesis of advanced materials, such as polymers and coatings, that benefit from its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(3-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(2-chlorophenyl)-5-methylisoxazol-3-yl)methanone
(4-((1,2,4-Triazol-3-yl)oxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
Uniqueness
The presence of the 1,3,4-thiadiazole group uniquely positions it for specific types of biological interactions, distinguishing it from similar compounds that might have different heterocyclic cores or substituents.
This compound's multifaceted potential makes it a fascinating topic for ongoing scientific exploration, with implications across various fields from medicinal chemistry to industrial applications.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-11-15(16(22-26-11)13-4-2-3-5-14(13)19)17(24)23-8-6-12(7-9-23)25-18-21-20-10-27-18/h2-5,10,12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGURPTXCLTUJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)OC4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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